Cas no 1020174-04-2 (1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronic ester derivative of pyrazole, widely utilized as a versatile intermediate in organic synthesis and cross-coupling reactions. Its key advantages include stability under ambient conditions, making it suitable for storage and handling, and its compatibility with Suzuki-Miyaura coupling reactions, enabling efficient C-C bond formation. The tetramethyl dioxaborolane moiety enhances solubility in common organic solvents, facilitating reaction workup. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing heterocyclic frameworks. Its well-defined reactivity profile and high purity ensure reproducibility in synthetic applications.
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole structure
1020174-04-2 structure
Product name:1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No:1020174-04-2
MF:C10H17BN2O2
MW:208.0652
MDL:MFCD04114000
CID:1010960
PubChem ID:2760077

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1H-Pyrazole,1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
    • 1-Methylpyrazol-3-yl-boronic acid pinacol ester
    • (1-METHYL-1H-PYRAZOL-3-YL)BORONIC ACID PINACOL ESTER
    • 1-Methyl-3-(tetraMethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
    • 1-Methylpyrazol-3-yl-4,4,5,5-tetraMethyl-[1,3,2]dioxaborolane
    • 1-METHYL-1H-PYRAZOLE-3-BORONIC ACID PINACOL ESTER
    • 1-methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
    • 1H-Pyrazole, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • BJMSXWLXFYZHIU-UHFFFAOYSA-N
    • AMBA00038
    • BCP1
    • MDL: MFCD04114000
    • Inchi: 1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-13(5)12-8/h6-7H,1-5H3
    • InChI Key: BJMSXWLXFYZHIU-UHFFFAOYSA-N
    • SMILES: O1B(C2C([H])=C([H])N(C([H])([H])[H])N=2)OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 208.13800
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Topological Polar Surface Area: 36.3

Experimental Properties

  • Density: 1.05
  • Boiling Point: 308.3℃ at 760 mmHg
  • PSA: 36.28000
  • LogP: 0.71930

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Security Information

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD206181-5g
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 97%
5g
¥1800.0 2022-03-01
Enamine
EN300-152604-0.1g
1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 95%
0.1g
$34.0 2023-02-14
Ambeed
A117827-250mg
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 97%
250mg
$13.0 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050616-100mg
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 97%
100mg
¥49 2023-02-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050616-5g
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 97%
5g
¥1123 2023-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050616-25g
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 97%
25g
¥3849 2023-04-17
abcr
AB295031-5g
1-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole; .
1020174-04-2
5g
€153.70 2024-04-21
eNovation Chemicals LLC
D694234-25g
1-Methylpyrazole-3-boronic Acid Pinacol Ester
1020174-04-2 98%
25g
$330 2024-07-20
ChemScence
CS-W000774-5g
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1020174-04-2 ≥97.0%
5g
$245.0 2022-04-28
abcr
AB295031-1 g
1-Methyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole; .
1020174-04-2
1g
€179.00 2023-04-26

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Production Method

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature

Additional information on 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Introduction to 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1020174-04-2) and Its Applications in Modern Chemical Biology

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, identified by the CAS number 1020174-04-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrazole class of heterocyclic molecules, which are known for their diverse biological activities and utility in drug development. The presence of a boronate ester moiety in its structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and medicinal chemistry applications.

The molecular structure of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole consists of a pyrazole ring substituted with a methyl group at the 1-position and a boronate ester at the 3-position. The boronate ester is derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a stable boronic acid derivative that facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is widely employed in the construction of complex organic molecules, including biologically active compounds.

In recent years, the demand for efficient and scalable synthetic methodologies has driven considerable interest in boronate esters as versatile reagents. The compound 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exemplifies this trend by serving as a key intermediate in the synthesis of novel pharmacophores. Its ability to undergo selective cross-coupling reactions makes it particularly useful for constructing intricate molecular architectures that mimic natural products and bioactive scaffolds.

One of the most compelling aspects of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is its potential application in the development of targeted therapeutics. Pyrazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The boronate ester functionality allows for further functionalization via cross-coupling reactions with aryl halides or other boronic acids, enabling the creation of libraries of structurally diverse compounds for high-throughput screening.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in addressing unmet medical needs. The pyrazole scaffold is particularly well-suited for medicinal chemistry due to its ability to engage with various biological targets. For instance, studies have demonstrated that pyrazole derivatives can modulate enzyme activity and receptor binding affinity. The compound 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan - 2 - yl) - 1 H - pyrazole (CAS No. 1020174 - 04 - 2) represents a promising candidate for further exploration in this context.

The synthesis of 1-Methyl - 3 - (4,4,5,5 - tetramethyl - 1,3,2 - dioxaborolan - 2 - yl) - 1 H - pyrazole involves multi-step organic transformations that highlight its synthetic utility. The introduction of the boronate ester group at the 3-position of the pyrazole ring enhances its compatibility with palladium-catalyzed cross-coupling reactions. This feature is particularly advantageous when designing molecules with specific spatial arrangements required for optimal biological activity.

In addition to its role as a synthetic intermediate, 1-Methyl - 3 - (4,4,5,5 - tetramethyl - 1,3,2 - dioxaborlan - 2 - yl) - 1 H - pyrazole has been explored in conjunction with other functional groups to create hybrid molecules with enhanced pharmacological properties. For example, researchers have investigated its use in generating bispyrazole derivatives, which exhibit synergistic effects when combined with other therapeutic agents. Such hybrid structures are increasingly relevant in the development of combination therapies that address complex diseases.

The growing interest in boron-containing heterocycles stems from their unique chemical properties and biological relevance. Boronate esters, in particular, have been recognized as important tools for drug discovery due to their stability and reactivity under mild conditions. The compound 1020174 - 04 - 2 exemplifies this trend by serving as a building block for constructing novel therapeutic agents.

One notable application of 1020174 - 04 - 2 is its use in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play critical roles in various cellular processes and are implicated in numerous diseases, including cancer and inflammatory disorders. By leveraging cross-coupling reactions enabled by its boronate ester functionality، researchers can design molecules that disrupt or modulate PPIs effectively.

The versatility of 1020174 - 04 - 2 extends beyond pharmaceutical applications; it also finds utility in materials science and agrochemical research. For instance, pyrazole derivatives have been explored as ligands in catalytic systems and as components in crop protection agents due to their ability to interact with biological targets at low concentrations.

In conclusion, 1020174 - 04 - 2 represents a valuable compound with broad applications across multiple scientific disciplines. Its structural features enable efficient synthetic transformations and facilitate the development of novel therapeutics targeting diverse diseases。 As research continues to uncover new biological functions and synthetic methodologies، compounds like this will remain indispensable tools for advancing chemical biology and drug discovery efforts worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1020174-04-2)1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Purity:99%/99%
Quantity:25g/100g
Price ($):271.0/927.0